Morclofone hydrochloride

Description

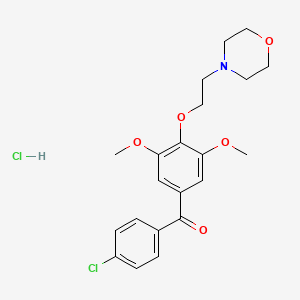

Structure

3D Structure of Parent

Properties

CAS No. |

31848-02-9 |

|---|---|

Molecular Formula |

C21H25Cl2NO5 |

Molecular Weight |

442.3 g/mol |

IUPAC Name |

(4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone;hydrochloride |

InChI |

InChI=1S/C21H24ClNO5.ClH/c1-25-18-13-16(20(24)15-3-5-17(22)6-4-15)14-19(26-2)21(18)28-12-9-23-7-10-27-11-8-23;/h3-6,13-14H,7-12H2,1-2H3;1H |

InChI Key |

VTAVBRPGDUSILL-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OCCN2CCOCC2)OC)C(=O)C3=CC=C(C=C3)Cl.Cl |

Canonical SMILES |

COC1=CC(=CC(=C1OCC[NH+]2CCOCC2)OC)C(=O)C3=CC=C(C=C3)Cl.[Cl-] |

Other CAS No. |

31848-02-9 |

Related CAS |

31848-01-8 (Parent) |

Synonyms |

morclofone morclofone hydrochloride morclophone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for Morclofone (B1676743) Hydrochloride

The traditional synthesis of Morclofone, developed by Carlo Erba researchers, is a multi-step process that has been well-documented. vulcanchem.com

Key Reaction Steps and Intermediates

The synthesis of Morclofone typically involves the following key steps and intermediates:

Friedel-Crafts Acylation: The synthesis often commences with a Friedel-Crafts acylation reaction. In one established route, 4-chlorobenzoyl chloride reacts with 3,5-dimethoxy-4-hydroxybenzaldehyde. vulcanchem.com Another described method starts with the reaction of sodium methoxide (B1231860) and 3,5-dimethoxy-4'-chloro-4-hydroxybenzophenone in dimethylformamide. chemicalbook.com

Etherification: The subsequent step involves the etherification of a phenolic intermediate. This is commonly achieved by alkylating the hydroxyl group with a morpholinoethyl halide, such as 2-(4-morpholinyl)ethyl bromide or β-morpholinoethyl chloride. vulcanchem.comchemicalbook.com This reaction introduces the morpholinoethoxy side chain, a critical pharmacophore of the Morclofone molecule. 4-(2-Chloroethyl)morpholine hydrochloride is a key intermediate used in the synthesis of Morclofone. atompharma.co.in

Crystallization and Purification: The crude product is then purified, often through recrystallization from a suitable solvent like cyclohexane, to yield pure Morclofone base. vulcanchem.comchemicalbook.com

Salt Formation: To enhance its solubility for pharmaceutical applications, the Morclofone base is converted to its hydrochloride salt. This is typically achieved by treating an ethereal solution of the base with gaseous hydrogen chloride, followed by crystallization from a solvent such as isopropanol. chemicalbook.com

| Step | Reactants | Key Intermediate |

| Friedel-Crafts Acylation | 4-chlorobenzoyl chloride, 3,5-dimethoxy-4-hydroxybenzaldehyde | 3,5-dimethoxy-4'-chloro-4-hydroxybenzophenone |

| Etherification | Phenolic intermediate, 2-(4-morpholinyl)ethyl bromide | 4'-Chloro-3,5-dimethoxy-4-(2-morpholinoethoxy)benzophenone |

| Salt Formation | Morclofone base, Gaseous hydrogen chloride | Morclofone hydrochloride |

Catalytic Approaches in Morclofone Synthesis

Catalysis plays a crucial role in the efficiency of Morclofone synthesis. In the Friedel-Crafts acylation step, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is typically employed to facilitate the reaction between the acyl chloride and the aromatic ring. vulcanchem.com The use of catalysts is a fundamental principle in organic synthesis to increase reaction rates and improve yields. mdpi.com

Exploration of Novel Synthetic Pathways

Research into the synthesis of Morclofone and related compounds continues, with a focus on improving efficiency, sustainability, and exploring stereoselectivity.

Green Chemistry Principles in Morclofone Synthesis Research

The principles of green chemistry, which aim to design chemical processes that are environmentally benign, are increasingly being applied to pharmaceutical synthesis. nih.govjocpr.comnews-medical.net While specific studies on the green synthesis of Morclofone are not extensively detailed in the provided results, general trends in pharmaceutical manufacturing point towards the adoption of greener practices. This includes the use of safer solvents, reducing waste, and improving atom economy. news-medical.netacs.org For instance, recent advancements have seen the replacement of traditional solvents with more environmentally friendly options like cyclopentyl methyl ether in industrial-scale production, which has been shown to decrease the environmental impact. vulcanchem.com The adoption of continuous flow processes, as seen in some modern manufacturing, can also enhance yield and reduce reaction times significantly. vulcanchem.comencyclopedia.pub

Derivatization Strategies for Structural Modification

Chemical Transformations of the Core Structure

The fundamental framework of morclofone is a benzophenone (B1666685), characterized by a ketone group connecting two phenyl rings. drugbank.com The synthesis of this core is a critical aspect of its production, typically achieved through electrophilic aromatic substitution.

A primary method for constructing the benzophenone core is the Friedel-Crafts acylation. This reaction involves the acylation of an electron-rich aromatic ring with an acyl halide in the presence of a Lewis acid catalyst. In the synthesis of a morclofone precursor, this can be exemplified by the reaction of a substituted benzaldehyde (B42025) derivative with 4-chlorobenzoyl chloride, using aluminum chloride (AlCl₃) as the catalyst. vulcanchem.com This transformation forges the critical carbon-carbon bond that establishes the diaryl ketone structure.

Modern approaches to medicinal chemistry often explore the replacement of common scaffolds with bioisosteres to refine a molecule's properties. The benzophenone core, for instance, can be replaced by bioisosteric scaffolds like aryl difluoromethyl bicyclopentane (ADB). researchgate.net This type of transformation, achieved through advanced methods such as light-driven C-F bond activation, aims to create analogues with potentially different metabolic stability or receptor interaction profiles while maintaining key structural orientations. researchgate.net

| Transformation Type | Description | Reagents/Conditions | Core Structure Formed |

| Friedel-Crafts Acylation | An electrophilic aromatic substitution that attaches an acyl group to an aromatic ring. vulcanchem.com | Acyl halide (e.g., 4-chlorobenzoyl chloride), Lewis Acid (e.g., AlCl₃), Solvent (e.g., Dichloromethane). vulcanchem.com | Diaryl ketone (Benzophenone). vulcanchem.com |

| Bioisosteric Replacement | The substitution of the benzophenone core with a structurally related but chemically different group to alter properties. researchgate.net | Involves complex multi-step synthesis, potentially using photocatalysis and strain-release chemistry. researchgate.net | e.g., Aryl difluoromethyl bicyclopentane. researchgate.net |

Introduction of Functional Groups for Modulating Properties

The properties of the morclofone molecule are significantly influenced by the functional groups attached to its benzophenone core. The introduction of these groups is a key part of the synthetic strategy, designed to modulate factors such as solubility and receptor affinity.

A crucial step in the synthesis of morclofone is the introduction of the 2-morpholinoethoxy side chain. This is accomplished through an etherification reaction, specifically a Williamson ether synthesis. vulcanchem.com After the formation of the benzophenone core, a phenolic hydroxyl group on one of the aryl rings is alkylated. vulcanchem.comchemicalbook.com This is achieved by treating the phenolic intermediate, 3,5-dimethoxy-4'-chloro-4-hydroxybenzophenone, with an alkylating agent such as β-morpholinoethyl chloride or 2-(4-morpholinyl)ethyl bromide. vulcanchem.comchemicalbook.com The reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) or sodium methoxide. vulcanchem.comchemicalbook.com

The incorporation of the morpholine (B109124) moiety is particularly significant. The basic nitrogen atom within the morpholine ring allows for the formation of acid addition salts, such as the hydrochloride salt. chemicalbook.com The final step in the synthesis of this compound involves reacting the free base with gaseous hydrogen chloride in a solvent like ether. chemicalbook.com This transformation to the hydrochloride salt is a standard method for improving the aqueous solubility and stability of pharmaceutical compounds.

The other functional groups on the morclofone structure, the chloro- and methoxy- groups, are typically present on the starting materials before the core-forming Friedel-Crafts reaction. vulcanchem.com

| Functional Group | Precursor/Reagent | Reaction Type | Purpose of Introduction |

| 2-Morpholinoethoxy group | β-morpholinoethyl chloride or 2-(4-morpholinyl)ethyl bromide. vulcanchem.comchemicalbook.com | Etherification (Williamson Synthesis). vulcanchem.com | Introduction of a basic moiety for salt formation to enhance solubility. chemicalbook.com |

| Hydrochloride salt | Gaseous hydrogen chloride. chemicalbook.com | Acid-base reaction. chemicalbook.com | Improves aqueous solubility and crystalline properties of the final compound. chemicalbook.com |

| 4-Chloro group | 4-Chlorobenzoyl chloride. vulcanchem.com | Friedel-Crafts Acylation. vulcanchem.com | Present on a key starting material, contributes to the overall electronic properties of the molecule. |

| 3,5-Dimethoxy groups | 3,5-dimethoxy-4-hydroxybenzaldehyde. vulcanchem.com | Friedel-Crafts Acylation. vulcanchem.com | Present on a key starting material, influences the reactivity of the aromatic ring. |

Molecular Mechanism of Action and Receptor Interaction Studies

Elucidation of Specific Molecular Targets

Research has identified two primary molecular targets for morclofone (B1676743): the sigma-1 (σ-1) receptor and the TWIK-related potassium channel-1 (TREK-1). nih.gov These interactions are crucial for its principal antitussive effects.

Receptor Binding Affinities and Kinetics

Morclofone demonstrates a notable binding affinity for the σ-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which is involved in modulating ion channel function and intracellular signaling. nih.gov Studies have quantified this interaction, revealing a binding affinity (Ki) of 38 nM for σ-1 receptors located in the medullary cough center. nih.gov This interaction is believed to reduce the sensitivity of the cough reflex.

In addition to its action on σ-1 receptors, morclofone enhances the currents of TREK-1 potassium channels with an EC₅₀ of 12 μM. nih.gov TREK-1 channels are part of the two-pore-domain potassium (K2P) channel family and play a role in setting the resting membrane potential of neurons, thereby controlling their excitability. europeanpharmaceuticalreview.com By activating these channels, morclofone helps to stabilize neuronal membranes in vagal afferents. nih.gov

Detailed kinetic parameters, such as the association (k-on) and dissociation (k-off) rate constants for morclofone's interaction with these targets, are not extensively detailed in publicly available literature. Such kinetic data is essential for a complete understanding of the drug-receptor interactions. wikipedia.orggraphpad.com

Table 1: Binding Affinities of Morclofone Hydrochloride for a Variety of Receptors

| Receptor/Ion Channel | Affinity Measure | Value |

| Sigma-1 (σ-1) Receptor | Ki | 38 nM nih.gov |

| TREK-1 Potassium Channel | EC₅₀ | 12 μM nih.gov |

Ligand-Receptor Interaction Dynamics via Biophysical Techniques

The precise biophysical techniques employed to characterize the interaction between morclofone and its receptors are not extensively documented in available literature. However, a range of standard biophysical methods are commonly used to investigate such interactions. These techniques include, but are not limited to, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography. oup.comfrontiersin.org These methods provide valuable insights into the binding affinity, kinetics, thermodynamics, and structural details of ligand-receptor complexes. oup.com For instance, SPR can be used to determine the on- and off-rates of binding, while ITC measures the heat changes associated with binding to determine the thermodynamic parameters. oup.comlabome.com

Intracellular Signaling Pathway Modulation

The interaction of morclofone with its molecular targets initiates a cascade of intracellular signaling events that ultimately produce its pharmacological effects.

G-Protein Coupled Receptor (GPCR) Activation Mechanisms

While the σ-1 receptor is not a classic G-protein coupled receptor (GPCR), TREK-1 channel activity can be modulated by GPCR signaling pathways. europeanpharmaceuticalreview.comwikipedia.orgjax.org GPCRs constitute a large family of transmembrane receptors that, upon ligand binding, activate intracellular G-proteins, leading to the production of second messengers like cAMP or the activation of various signaling cascades. nih.govnih.govpromega.es The activation of TREK-1 channels by morclofone suggests a potential indirect influence on or by GPCR pathways that regulate neuronal excitability. For example, some GPCRs that couple to Gq proteins can inhibit TREK-1 channels. europeanpharmaceuticalreview.com The precise mechanisms by which morclofone might intersect with GPCR signaling to modulate TREK-1 activity require further elucidation.

Downstream Signaling Cascade Analysis in Cellular Models

The activation of σ-1 receptors and TREK-1 channels by morclofone leads to downstream effects that contribute to its antitussive action. The enhancement of TREK-1 channel currents leads to an efflux of potassium ions, which hyperpolarizes the neuronal membrane, making it less excitable and thereby reducing the transmission of cough-inducing signals. nih.goveuropeanpharmaceuticalreview.com

The modulation of σ-1 receptors can influence multiple downstream pathways, including the regulation of ion channel function and intracellular calcium signaling. biomolther.org However, specific studies detailing the comprehensive downstream signaling cascade analysis of morclofone in relevant cellular models, such as dorsal root ganglion neurons or cell lines expressing the target receptors, are not widely available. Such studies would typically involve techniques like reporter gene assays, FRET or BRET to monitor protein-protein interactions, and the measurement of second messenger levels to map the signaling pathways affected by morclofone. nih.govnih.govpromega.com

Enzymatic Interactions and Inhibition Kinetics

Beyond its receptor-mediated actions, morclofone also exhibits effects on enzymatic pathways related to inflammation. It has been shown to inhibit the bradykinin-induced release of substance P by 67% at a concentration of 10 μM. nih.gov Substance P is a neuropeptide involved in neurogenic inflammation and pain signaling. archbronconeumol.org Bradykinin, a potent inflammatory mediator, stimulates the release of substance P from sensory nerves. graphpad.comnih.gov

The inhibition of substance P release suggests that morclofone may interfere with the enzymatic processes that lead to its synthesis or exocytosis. The specific enzymes within this pathway that are targeted by morclofone and the kinetics of this inhibition (e.g., whether it is competitive, non-competitive, or uncompetitive) have not been fully characterized in the available literature. nih.gov

Table 2: Enzymatic Interaction of this compound

| Process | Target | Effect | Concentration |

| Inflammatory Mediator Release | Bradykinin-induced Substance P release | 67% inhibition nih.gov | 10 μM nih.gov |

Cytochrome P450 (CYP) Enzyme Inhibition Profiles

Data not available.

Reversible and Irreversible Inhibition Studies

Data not available.

Time-Dependent Inhibition Mechanisms

Data not available.

Interaction with Non-CYP Enzymes

Data not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlating Structural Features with Receptor Binding Profiles

While specific receptor binding data for Morclofone (B1676743) hydrochloride is not extensively documented in publicly available literature, analysis of structurally similar compounds allows for informed hypotheses about its potential targets and binding characteristics. A key investigative tool is the use of photoaffinity ligands. For instance, a tritiated photoprobe, 4-(2-morpholinoethoxy)benzophenone (MBoPE), which shares the benzophenone (B1666685) and morpholinoethoxy moieties of Morclofone, has been used to identify protein targets. researchgate.net

This structurally related probe was found to compete with tamoxifen (B1202) for an antiestrogen (B12405530) binding site (AEBS) but did not bind to the estrogen receptor itself. researchgate.net Research using this probe successfully identified several target proteins, including microsomal epoxide hydrolase, carboxylesterase (ES10), and the liver fatty acid binding protein (L-FABP). researchgate.net This suggests that the morpholinoethoxy-benzophenone scaffold has an affinity for these specific proteins, which may also be potential targets for Morclofone hydrochloride.

The nature and position of substituents on an aromatic core are critical determinants of binding affinity, influencing the electronic, steric, and hydrophobic properties of the molecule. The effect of a substituent can be quantified using the Hammett constant (σ), which measures the electron-donating or electron-withdrawing influence of a substituent on the aromatic ring. wikipedia.orglibretexts.org

Electron-withdrawing groups (EWGs) , such as a chloro group, generally have positive Hammett constants and can enhance binding affinity through various interactions, including halogen bonding or by polarizing adjacent functional groups.

Electron-donating groups (EDGs) , like methoxy (B1213986) groups, typically have negative Hammett constants and can influence hydrogen bond basicity and molecular conformation. libretexts.org

The specific impact of these substituents is highly dependent on the target protein's binding pocket. For example, in studies of benzophenone-based anti-inflammatory agents, compounds with a chloro substituent at the para-position of one phenyl ring demonstrated potent activity. nih.gov Conversely, in a series of benzophenone fused azetidinone derivatives, compounds bearing a methoxy substituent were found to be inactive, whereas those with chloro and nitro groups showed good antimicrobial activity. mdpi.com This highlights that the contribution of a substituent to binding affinity is context-specific and depends on the interactions within a particular receptor site.

Table 1: Hammett Substituent Constants (σ) for Groups Present in this compound This table provides the Hammett constants for the chloro and methoxy substituents found in Morclofone, quantifying their electronic influence at the meta and para positions of a benzene (B151609) ring.

| Substituent | Chemical Formula | Position | Hammett Constant (σ) | Electronic Effect |

| Chloro | -Cl | para | +0.23 | Electron-withdrawing |

| Methoxy | -OCH₃ | meta | +0.12 | Electron-withdrawing (Inductive) |

Data sourced from established chemical literature. viu.ca

This compound is an achiral molecule, meaning it does not have a stereocenter and is not optically active. However, the concept of stereochemistry also encompasses conformational flexibility, which is highly relevant to its structure. The morpholine (B109124) ring exists in a flexible chair conformation, and the molecule possesses several rotatable single bonds. nih.gov This flexibility allows the molecule to adopt various three-dimensional shapes, which is crucial for fitting into a specific receptor's binding pocket.

The ability to adopt an optimal conformation (the "bioactive conformation") is a key factor in molecular recognition and binding affinity. While Morclofone itself is achiral, the synthesis of substituted morpholine derivatives often requires stereoselective methods, as the spatial arrangement of substituents on the morpholine ring is critical for biological activity. nih.gov The conformational freedom of the morpholinoethoxy side chain in Morclofone allows it to orient itself to form favorable interactions, such as hydrogen bonds or hydrophobic contacts, within a binding site. researchgate.net

Analysis of Substituent Effects on Binding Affinity

SAR of Specific Functional Moieties within this compound

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. sci-hub.senih.gov Its inclusion in a drug candidate is often associated with several advantageous properties:

Improved Physicochemical Properties : The morpholine moiety generally confers a balanced lipophilic-hydrophilic profile and can improve aqueous solubility, which is beneficial for a compound's pharmacokinetic profile. sci-hub.se

Metabolic Stability : It can enhance metabolic stability, as seen in drugs like gefitinib, where the morpholine group prolongs the plasma half-life. sci-hub.se

Receptor Interaction : The oxygen atom of the morpholine ring is a hydrogen bond acceptor, while the nitrogen atom's basicity (pKa) is modulated by the ring structure. nih.gov This allows the ring to participate directly in binding interactions. In some PI3K inhibitors, a morpholine ring interacts with the hinge region of the ATP-binding site through its oxygen atom. nih.gov In studies of P2Y12 receptor antagonists, the morpholine ring was shown to occupy a distinct position within the binding pocket. mdpi.com

Table 2: General Contributions of the Morpholine Moiety in Drug Design This table summarizes the common roles and advantages of incorporating a morpholine ring into bioactive molecules.

| Property | Contribution of Morpholine Ring | Reference |

| Solubility | Generally enhances aqueous solubility. | sci-hub.se |

| Pharmacokinetics | Can improve metabolic stability and prolong half-life. | sci-hub.se |

| Receptor Binding | Acts as a hydrogen bond acceptor (oxygen atom). | nih.gov |

| Scaffolding | Provides a versatile and conformationally flexible scaffold. | nih.govnih.gov |

| Basicity | The nitrogen atom provides a point for substitution and has a weak basicity. | nih.gov |

The benzophenone unit acts as a relatively rigid central scaffold that connects the two substituted phenyl rings. rsc.orgresearchgate.net This framework is not merely a passive linker; its properties are integral to the molecule's function.

Structural Rigidity : The benzophenone core properly orients the various substituents in three-dimensional space, which is essential for precise interaction with a biological target. acs.org

Electronic Properties : The carbonyl group (C=O) is a key feature, acting as a hydrogen bond acceptor and influencing the electronic distribution across the molecule. acs.orgacs.org In some benzophenone-based HIV inhibitors, this carbonyl group was found to be crucial for activity. acs.org

Modularity : The benzophenone scaffold is a common building block in drug discovery, allowing for systematic modification of the attached phenyl rings to optimize activity. rsc.orgacs.org Molecular modeling studies have shown that the structural and electronic properties of benzophenones can be finely tuned through substitution. nih.govresearchgate.net

The specific substituents on the phenyl rings of the benzophenone core are critical for fine-tuning the molecule's biological activity.

4'-Chloro Substituent : The chlorine atom at the para-position of one phenyl ring is an electron-withdrawing group. nih.gov Its presence significantly impacts the electronic properties of the ring and can lead to specific interactions within a binding site, such as halogen bonding. In the development of some benzophenone-based drugs, a para-chloro group was found to be important for potent biological activity. nih.govacs.org

Significance of the Benzophenone Core Structure

Computational and Chemoinformatic Approaches to SAR

In recent years, computational and chemoinformatic methods have become indispensable tools in drug discovery and development, offering powerful means to investigate Structure-Activity Relationships (SAR). These in silico techniques allow for the rapid screening of large compound libraries, prediction of binding affinities, and elucidation of the molecular interactions that govern a drug's efficacy. For morclofone, such computational studies have provided significant insights, particularly in the context of drug repurposing, by identifying new potential therapeutic targets.

A notable example is a comprehensive in silico study that identified morclofone as a potential inhibitor of Ubiquitin-Specific Protease 7 (USP7), a critical enzyme implicated in cancer progression. biorxiv.org This research employed a multi-tiered computational pipeline, including pharmacophore modeling, molecular dynamics (MD) simulations, and binding free energy calculations, to screen a library of 6,654 FDA-approved and investigational drugs for their ability to bind to USP7. biorxiv.orgbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. google.comresearchgate.net These models are fundamental in chemoinformatics for predicting the activity of new or untested compounds. google.com

In the computational study targeting USP7, after identifying a set of promising ligands through initial screening and simulations, a binary QSAR model was utilized. biorxiv.org This model was applied to provide cancer-specific activity predictions for the hit compounds, including morclofone. The integration of QSAR analysis into the computational workflow serves as a powerful framework to prioritize compounds for further experimental validation. biorxiv.org Although the specific descriptors and statistical methods used to build the QSAR model for morclofone's activity against USP7 are detailed within the broader study, the application of this principle was crucial for refining the list of potential drug candidates. biorxiv.org The study successfully narrowed down an initial list of 100 molecules to 12 of the most promising inhibitors, with morclofone being among them. biorxiv.org

Ligand-Based and Receptor-Based Drug Design Principles

Drug design strategies can be broadly categorized into ligand-based and receptor-based (or structure-based) approaches. researchgate.net Ligand-based drug design relies on the knowledge of molecules known to interact with a target to derive a pharmacophore model. researchgate.netlaegemiddelstyrelsen.dk In contrast, receptor-based design utilizes the three-dimensional structure of the biological target, such as a protein, to design or identify molecules that can bind to it with high affinity and specificity. researchgate.netbiosciencedbc.jp

The identification of morclofone as a potential USP7 inhibitor was achieved through a classic receptor-based drug design workflow. biorxiv.org The process began with the known 3D crystal structure of the USP7 enzyme in a complex with a potent inhibitor (PDB ID: 6F5H). biorxiv.org This structural information was used to generate a structure-based pharmacophore model, which defines the essential chemical features a molecule must possess to bind effectively within the enzyme's active site. biorxiv.org

This pharmacophore model was then used for high-throughput virtual screening of the compound library, leading to the initial identification of 100 hit molecules, which included morclofone. biorxiv.org Following the screening, the principles of ligand-based analysis became central. The selected compounds, including morclofone, were treated as ligands and their interactions with the USP7 binding pocket were meticulously evaluated using molecular docking and extensive molecular dynamics (MD) simulations. biorxiv.org

The stability of the ligand-receptor complex was a key focus. Analysis of the 100-nanosecond MD simulations showed that the complex of morclofone with USP7 was relatively stable, exhibiting a mean Cα root-mean-square deviation (RMSD) of 2.1-2.3 Å. biorxiv.org To further quantify the binding, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations were performed. These physics-based calculations estimate the binding free energy of the ligand to the protein. Morclofone emerged as one of the top five ligands with the most favorable MM/GBSA binding free energies, indicating a strong predicted affinity for the USP7 target. biorxiv.org

The detailed findings from the docking and simulation analyses are summarized in the table below.

| Compound | Docking Score (kcal/mol) | MM/GBSA (10 ns) (kcal/mol) | MM/GBSA (100 ns) (kcal/mol) |

| Morclofone | -6.953 | -58.21 (± 7.42) | -62.91 (± 5.23) |

| Carafiban | -9.049 | -60.83 (± 10.43) | -66.53 (± 6.78) |

| Alnespirone | -8.139 | -58.33 (± 7.74) | -65.11 (± 6.07) |

| Etofylline clofibrate | -7.536 | -59.54 (± 6.64) | -64.12 (± 5.56) |

| Xantifibrate | -7.031 | -59.39 (± 7.93) | -63.78 (± 6.47) |

| Data sourced from a computational drug repurposing study targeting USP7. biorxiv.org |

This integrated approach, combining receptor-based pharmacophore screening with detailed ligand-interaction analysis, exemplifies modern computational drug design. It not only successfully identified morclofone as a promising candidate for drug repurposing but also provided a detailed hypothesis of its binding mode and affinity at the atomic level, paving the way for future experimental validation. biorxiv.org

Biochemical Metabolism and Biotransformation Pathways

In Vitro Metabolic Fate Elucidation: A Gap in Knowledge

In vitro studies using subcellular fractions like human liver microsomes and hepatocytes are fundamental to understanding a drug's metabolic pathway. longdom.orgabdn.ac.uk These experiments are crucial for identifying primary metabolites and characterizing the types of biochemical reactions that occur.

Identification of Primary Metabolites in Subcellular Fractions

There are no specific studies available that identify the primary metabolites of Morclofone (B1676743) hydrochloride in human liver microsomes or hepatocytes. Standard metabolic profiling would typically involve incubating the compound with these liver fractions and analyzing the resulting products. However, such data for Morclofone hydrochloride has not been published. One source makes a brief, uncited claim that Morclofone has no active metabolites, which is unusual for a compound of its structure and likely reflects the absence of research in this area.

Characterization of Phase I Biotransformation Reactions

Phase I reactions typically introduce or unmask polar functional groups through oxidation, reduction, or hydrolysis, often mediated by the cytochrome P450 enzyme system. nih.govdrughunter.com A general statement from a patent suggests that most drug metabolites are formed via enzymatic hydroxylation by CYP450 enzymes. google.com While it is plausible that this compound, a complex benzophenone (B1666685) derivative, undergoes such oxidative reactions, there is no direct experimental evidence to confirm this or to characterize other potential Phase I pathways like reduction or hydrolysis.

Characterization of Phase II Conjugation Reactions

Following Phase I, drug metabolites are often conjugated with endogenous molecules like glucuronic acid or sulfate (B86663) in Phase II reactions to increase their water solubility and facilitate excretion. pharmacologyeducation.orguomus.edu.iq These reactions, including glucuronidation and sulfation, are common detoxification pathways. longdom.orgabdn.ac.uk However, no studies have been identified that characterize the Phase II conjugation of this compound or its potential metabolites.

Role of Specific Metabolizing Enzymes: An Unresolved Question

Identifying the specific enzymes responsible for a drug's metabolism is critical for predicting drug-drug interactions and understanding inter-individual variability in response.

P450 Isoform-Specific Metabolism Studies

While the CYP450 enzyme superfamily is the primary system for metabolizing many drugs, the specific isoforms (e.g., CYP3A4, CYP2D6) responsible for the biotransformation of this compound have not been identified. google.comteknokrat.ac.id Research into which specific CYP enzymes might be involved is a critical but missing piece of its pharmacological profile. One patent document mentions that metabolism can occur through polymorphically-expressed enzymes, which would include various CYP isoforms, but does not specify which ones are relevant to Morclofone. google.com

Contribution of Non-P450 Enzymes

Other enzyme systems, such as esterases or flavin-containing monooxygenases (FMOs), can also play a role in drug metabolism. google.com Given the ether linkage in this compound's structure, hydrolysis by esterases could be a theoretical metabolic pathway. However, there is no experimental data to confirm or deny the involvement of these or any other non-P450 enzymes in its biotransformation.

Advanced Analytical Methodologies in Morclofone Hydrochloride Research

Spectroscopic Techniques for Structural Characterization in Research

Spectroscopic methods are fundamental in determining the molecular structure and studying the interactions of pharmaceutical compounds. nih.govmdpi.com Techniques like Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy provide detailed insights at the atomic and molecular level. nih.gov

Nuclear Magnetic Resonance (NMR) Applications in Ligand-Receptor Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions between a ligand, such as morclofone (B1676743), and its biological receptor at an atomic level. gu.semit.edu Techniques like Saturation Transfer Difference (STD) NMR are particularly suited for this purpose, allowing researchers to identify which parts of the ligand are in direct contact with the receptor. frontiersin.org

In a typical ligand-receptor binding study using NMR, changes in the NMR parameters of either the ligand or the receptor are monitored upon complex formation. gu.se For morclofone, which contains distinct chemical environments, including aromatic protons, methoxy (B1213986) groups, and a morpholine (B109124) ring, ¹H NMR would be highly informative. nih.govdrugbank.com While specific experimental data on morclofone-receptor interactions are not publicly available, a hypothetical study could involve titrating a solution of a target receptor with morclofone hydrochloride and observing the chemical shift perturbations in the protein's or ligand's NMR spectrum. The protons of the morclofone molecule showing the most significant changes in their NMR signals would be identified as key to the binding interaction.

For instance, ¹⁹F NMR can be a highly sensitive method if a fluorine-labeled analog of morclofone is synthesized, allowing for unambiguous tracking of the ligand's binding. mdpi.com

Table 1: Predicted ¹H NMR Spectral Data for Morclofone

This interactive table presents predicted proton NMR chemical shifts for the core structure of morclofone. In a ligand-receptor study, changes to these shifts upon binding would indicate interaction sites.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₄Cl) | 7.3 - 7.5 | Multiplet |

| Aromatic (dimethoxy) | 6.5 - 6.7 | Singlet |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet |

| Ethoxy (-OCH₂CH₂N) | 4.1 - 4.2 | Triplet |

| Ethoxy (-OCH₂CH ₂N) | 2.8 - 2.9 | Triplet |

| Morpholine (-N(CH₂)₂) | 3.6 - 3.7 | Triplet |

| Morpholine (-O(CH₂)₂) | 2.5 - 2.6 | Triplet |

Note: Data is illustrative and based on general chemical shift predictions for similar functional groups.

Mass Spectrometry-Based Approaches for Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone for identifying drug metabolites. nih.govnih.gov High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, enabling the determination of the elemental composition of metabolites. ijpras.com The study of a drug's metabolic fate is crucial, as metabolites can be pharmacologically active or toxic. ijpras.com

For this compound, metabolic transformations are expected to occur on several parts of the molecule. Common metabolic reactions for such compounds include oxidation, demethylation, and hydrolysis of the ether linkage or cleavage of the morpholine ring. google.com The identification process involves comparing the mass spectra of the parent drug with those of potential metabolites found in in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine) samples. evotec.comlcms.cz Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural clues based on the fragmentation patterns. nih.gov

For example, a potential primary metabolite of morclofone could be formed by O-demethylation of one of the methoxy groups. This would result in a metabolite with a specific mass shift from the parent compound.

Table 2: Hypothetical Major Metabolites of Morclofone Identified by LC-HR-MS

This table illustrates potential metabolites of morclofone and how they would be identified using high-resolution mass spectrometry.

| Putative Metabolite | Biotransformation | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |

| M1 | O-Demethylation | 392.1263 | 376, 227 |

| M2 | N-Oxidation | 422.1368 | 406, 227 |

| M3 | Hydroxylation (Aromatic) | 422.1368 | 376, 243 |

| M4 | Amide Hydrolysis | 275.0524 | 227, 141 |

Note: This data is hypothetical and for illustrative purposes only, based on common metabolic pathways.

UV-Vis and Fluorescence Spectroscopy for Interaction Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are widely used techniques to study the binding interactions between drugs and proteins, such as human serum albumin (HSA), which is a key transporter protein in the blood. rroij.combiocompare.com These interactions can significantly influence a drug's distribution and efficacy.

UV-Vis absorption spectroscopy can reveal the formation of a drug-protein complex by observing changes in the absorption spectra of the protein or the drug upon binding. researchgate.netresearchgate.net For morclofone, which contains a benzophenone (B1666685) chromophore, one would expect a characteristic UV absorption spectrum. The formation of a complex with a protein like HSA could lead to a shift in the wavelength of maximum absorbance (λmax) or a change in absorbance intensity. mdpi.com

Fluorescence spectroscopy is an even more sensitive technique for such studies. rroij.com Proteins like HSA have intrinsic fluorescence, primarily due to their tryptophan residues. When a drug binds to the protein near a tryptophan residue, it can quench this fluorescence. mdpi.com By measuring the decrease in fluorescence intensity at various drug concentrations, one can determine binding parameters like the binding constant (Ka) and the number of binding sites. mdpi.comresearchgate.net The mechanism of quenching (static or dynamic) can also be elucidated, providing further insight into the nature of the interaction. researchgate.net

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating a compound from a complex mixture and quantifying its amount. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and versatile chromatographic methods used in pharmaceutical analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of drugs in pharmaceutical formulations and biological fluids. jyoungpharm.org Developing a robust and reliable HPLC method is a critical step in drug analysis. shionogi-ph.co.jp A typical method development for this compound would involve optimizing several parameters to achieve good separation, peak shape, and sensitivity.

A reversed-phase HPLC (RP-HPLC) method is commonly developed for compounds like morclofone. The process involves selecting an appropriate column (e.g., C18 or C8), a mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), a suitable flow rate, and a detection wavelength. scirp.orgnih.gov For morclofone, with its strong UV-absorbing benzophenone core, a UV detector would be highly effective. nih.gov The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. scirp.orgresearchgate.net

Table 3: Illustrative RP-HPLC Method Parameters for this compound Analysis

This table outlines a set of typical parameters for a validated RP-HPLC method for quantifying this compound.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 285 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time | ~ 5.8 min |

| Linearity Range | 10 - 100 µg/mL (r² > 0.999) |

Note: These parameters are illustrative and represent a typical starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly specific and sensitive technique ideal for the analysis of volatile and semi-volatile impurities in drug substances. nih.gov Impurity profiling is a mandatory part of pharmaceutical development to ensure the safety and quality of the final product. tubitak.gov.tr

For this compound, analysis by GC-MS would typically require derivatization to increase its volatility and thermal stability. However, the parent molecule, morclofone, is sufficiently volatile for GC analysis, as indicated by its published Kovats Retention Index of 3101 on a standard non-polar column. nih.gov The method would involve injecting a solution of the drug substance into the GC, where impurities are separated from the main compound based on their boiling points and interaction with the GC column. The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra for identification. nih.gov This allows for the detection and tentative identification of process-related impurities and degradation products, even at trace levels. lookchem.com

Table 4: Potential Impurities in this compound Synthesis Profiled by GC-MS

This table shows hypothetical impurities that could arise during the synthesis of morclofone and be identified by GC-MS.

| Impurity | Potential Source | Retention Time (min) | Key m/z ions |

| 4-Chlorobenzophenone | Starting Material | 12.5 | 216, 139, 111 |

| 2-Morpholinoethanol | Reagent | 8.2 | 131, 100, 58 |

| Unreacted Intermediate | Incomplete Reaction | 18.9 | Varies |

| Dimeric Impurity | Side Reaction | 25.1 | Varies |

Note: Data is hypothetical and for illustrative purposes. Retention times and m/z ions depend on the specific GC-MS conditions and impurity structures.

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) represents a family of powerful and efficient analytical separation techniques that utilize high voltages across a narrow-bore capillary filled with an electrolyte solution. sciex.com Due to its high separation efficiency, short analysis times, and minimal consumption of sample and reagents, CE is an attractive alternative to traditional chromatographic methods for pharmaceutical analysis. conicet.gov.ar The separation in CE is based on the differential migration of charged species within an electric field, a principle known as electrophoretic mobility. diva-portal.org

For a compound like this compound, Capillary Zone Electrophoresis (CZE) is the most straightforward and commonly applied mode. sciex.com In CZE, the separation is governed by the charge-to-mass ratio of the analyte. sciex.com The development of a CZE method for this compound would involve the systematic optimization of several key parameters to achieve the desired selectivity and resolution.

Method Development Considerations:

Background Electrolyte (BGE) pH: The pH of the BGE is a critical parameter as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF). sciex.comconicet.gov.ar Morclofone, being a basic compound, would be protonated and carry a positive charge in acidic buffers. Using a low pH BGE (e.g., pH 2.5) would ensure full ionization and migration as a cation. diva-portal.org

BGE Composition and Concentration: The choice of buffer components and their concentration influences separation selectivity, current generation, and analysis time. conicet.gov.ar Phosphate or borate (B1201080) buffers are commonly used. sciex.comdiva-portal.org Increasing buffer concentration can improve resolution but also generates more Joule heating, which may negatively impact efficiency. conicet.gov.ar

Applied Voltage: Higher voltages generally lead to faster separations and sharper peaks, but excessive voltage can cause thermal issues (Joule heating) that broaden peaks and degrade resolution. nih.gov

Capillary and Temperature: The capillary is typically made of fused silica. sciex.com Its internal diameter and length affect efficiency and analysis time. Maintaining a constant temperature is crucial for ensuring the reproducibility of migration times, as viscosity and conductivity are temperature-dependent. conicet.gov.ar

A hypothetical set of optimized conditions for the analysis of this compound by CZE is presented below.

| Parameter | Condition | Rationale |

|---|---|---|

| Instrument | Standard Capillary Electrophoresis System with UV Detector | Standard equipment for pharmaceutical analysis. |

| Capillary | Uncoated Fused Silica, 50 µm i.d., 60 cm total length | Commonly used capillary providing good efficiency. nih.gov |

| Background Electrolyte (BGE) | 50 mM Phosphate Buffer, pH 2.5 | Low pH ensures full protonation of the morclofone amine group, leading to consistent electrophoretic mobility. diva-portal.org |

| Applied Voltage | +25 kV | Provides a good balance between analysis speed and efficiency. |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. conicet.gov.ar |

| Injection | Hydrodynamic injection (50 mbar for 5 s) | A precise and reproducible method for sample introduction. conicet.gov.ar |

| Detection | UV at 275 nm | Based on the benzophenone chromophore in the morclofone structure. |

Advanced Purity and Content Evaluation Methods for Research Materials

The qualification of reference standards is fundamental to ensuring the accuracy and reliability of analytical results in pharmaceutical research and quality control. medchemexpress.com For this compound, establishing a high-purity reference material requires advanced analytical methodologies to comprehensively characterize it.

Mass Balance Approach for Reference Standard Characterization

The mass balance approach is a primary method for assigning the purity of a reference standard and is recognized by major pharmacopoeias. sigmaaldrich.comedqm.eu This method does not directly measure the main component but instead quantifies all significant impurities. The sum of these impurities is then subtracted from 100% to yield the purity value of the substance. edqm.eu This approach provides a comprehensive purity assessment that is traceable to the International System of Units (SI). sigmaaldrich.com

The characterization process involves a suite of orthogonal analytical techniques to quantify different types of potential impurities:

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV) is used to separate and quantify structurally related organic impurities and potential degradation products.

Water Content: Karl Fischer (KF) titration is the standard method for accurately determining the water content, which can be present as bound or unbound moisture. medchemexpress.com

Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is employed to identify and quantify any volatile organic solvents remaining from the synthesis and purification processes. medchemexpress.com

Non-Volatile Inorganic Impurities: The "Residue on Ignition" or "Sulfated Ash" test is performed to measure the amount of inorganic material present in the sample. medchemexpress.com

| Impurity Type | Analytical Method | Result (w/w %) | Reference |

|---|---|---|---|

| Organic Impurities | HPLC-UV | 0.15% | medchemexpress.com |

| Water Content | Karl Fischer Titration | 0.22% | medchemexpress.com |

| Residual Solvents | Headspace GC | 0.08% | medchemexpress.com |

| Non-Volatile Impurities | Residue on Ignition | 0.03% | medchemexpress.com |

| Total Impurities | Summation | 0.48% | |

| Assigned Purity (by Mass Balance) | 100% - Total Impurities | 99.52% | edqm.eu |

Bioanalytical Method Development for In Vitro and Preclinical Sample Analysis

Bioanalytical methods are essential for quantifying a drug and/or its metabolites in biological matrices such as plasma, blood, or tissue. jrespharm.com In preclinical research, these methods are fundamental for evaluating the pharmacokinetic and toxicokinetic (TK) profiles of a new chemical entity like this compound. nutrasource.caalderleyanalytical.com The development and validation of such methods must adhere to strict regulatory guidelines, such as the ICH M10 guideline, to ensure the reliability and acceptability of the data. europa.eu

The development of a bioanalytical method for this compound for in vitro and preclinical sample analysis would typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity. researchgate.net

Key Stages of Method Development and Validation:

Method Development: This phase involves selecting an appropriate internal standard (preferably a stable isotope-labeled version of morclofone), optimizing the sample extraction procedure, and fine-tuning the LC and MS conditions. europa.eu Sample extraction aims to remove proteins and other interfering components from the biological matrix. pensoft.net Protein precipitation is a common, rapid technique, where a solvent like acetonitrile or methanol (B129727) is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. pensoft.net

Method Validation: Once developed, the method undergoes a full validation to demonstrate its suitability for its intended purpose. europa.eu This process evaluates several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix. innovareacademics.in

Accuracy and Precision: Accuracy measures the closeness of determined values to the true value, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). pensoft.net

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. innovareacademics.in

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can cause suppression or enhancement of the MS signal.

Stability: The stability of the analyte in the biological matrix under various conditions, including short-term bench-top, long-term storage, and freeze-thaw cycles. alderleyanalytical.com

| Validation Parameter | Concentration Level | Acceptance Criteria | Result | Reference |

|---|---|---|---|---|

| Linearity Range | 1 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.99 | r² = 0.9985 | jrespharm.com |

| Intra-day Precision (%CV) & Accuracy (%Bias) | LLOQ (1 ng/mL) | Precision ≤15% (≤20% for LLOQ) Accuracy ±15% (±20% for LLOQ) | CV: 8.5%, Bias: +4.2% | pensoft.net |

| LQC (3 ng/mL) | CV: 6.1%, Bias: -2.5% | |||

| MQC (400 ng/mL) | CV: 4.3%, Bias: +1.8% | |||

| HQC (800 ng/mL) | CV: 3.9%, Bias: -3.1% | |||

| Extraction Recovery | LQC | Consistent and reproducible | 88.2% | innovareacademics.in |

| MQC | 90.5% | |||

| HQC | 89.7% | |||

| Stability (Freeze-Thaw, 3 cycles) | LQC & HQC | % Change within ±15% | LQC: -5.4%, HQC: -4.8% | alderleyanalytical.com |

Preclinical Research Models and Experimental Approaches

In Vitro Cellular and Subcellular Model Systems

In vitro models are fundamental for dissecting the molecular interactions of Morclofone (B1676743) hydrochloride in a controlled environment, free from the complexities of a whole organism.

Cell-free assays are indispensable for quantifying the direct interaction between a compound and its molecular targets, such as enzymes or receptors, without the interference of cellular membranes or metabolic processes. nih.gov These systems, which may utilize purified proteins or cell extracts, are crucial for determining key kinetic parameters like binding affinity (Ki), inhibition constants (Ki), and the concentration required for a half-maximal response (EC₅₀). nih.govcellbiologics.com

In the study of Morclofone, cell-free receptor binding assays have been instrumental. For instance, research has demonstrated that Morclofone binds to σ-1 (sigma-1) receptors, which are implicated in modulating the cough reflex within the medullary cough center. nih.gov Similarly, cell-free systems are used to investigate interactions with ion channels. Studies on Morclofone have shown its ability to enhance currents of TREK-1 potassium channels, an action that contributes to the stabilization of neuronal membranes. nih.gov

The data derived from these assays provide a quantitative measure of a drug's potency and selectivity for its targets.

Table 1: Morclofone Hydrochloride Interaction Data from In Vitro Assays

| Target | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| σ-1 Receptor | Receptor Binding | Binding Affinity (Kᵢ) | 38 nM | nih.gov |

| TREK-1 Channel | Ion Channel Activity | Half-maximal Effective Concentration (EC₅₀) | 12 µM | nih.gov |

To study the effects of a compound on a specific molecular target within a cellular context, researchers often use transfected cell lines. sigmaaldrich.com These are immortalized cells that have been genetically engineered to express a specific protein of interest, such as a receptor or an ion channel, that they may not normally produce. sigmaaldrich.commdpi.com This approach allows for the investigation of target engagement—the binding of the drug to its intended target in a living cell—and the subsequent downstream signaling events.

For a compound like Morclofone, a human embryonic kidney (HEK293) cell line or a Chinese hamster ovary (CHO) cell line could be transfected to express the human σ-1 receptor or the TREK-1 potassium channel. nih.gov By exposing these engineered cells to Morclofone, researchers can confirm that the compound engages its target and can measure the functional consequences, such as changes in intracellular calcium levels or membrane potential. The creation of stable cell lines, where the transfected gene is permanently integrated into the host cell genome, ensures experimental reproducibility by eliminating the variability associated with repeated transient transfections. nih.gov These models are crucial for bridging the gap between simple cell-free assays and more complex primary cell or in vivo studies.

Primary cells are isolated directly from living tissue and are used in culture for a limited period. nih.gov They are considered a "gold standard" for in vitro testing because they closely replicate the physiology and function of cells in a whole organism. cellbiologics.comthermofisher.com

Primary Hepatocytes: The liver is the primary site of metabolism for most drugs. nih.gov Therefore, primary hepatocytes are extensively used to study a compound's metabolic stability, identify its metabolites, and assess its potential for drug-drug interactions through the induction or inhibition of cytochrome P450 (CYP) enzymes. lonzabio.jp In the preclinical assessment of Morclofone, cultured primary human hepatocytes would be the model of choice to determine its metabolic clearance rate and to characterize its metabolic pathways, providing data that can be used to predict its pharmacokinetic profile in humans. nih.govnih.gov

Primary Neuronal Cells: Given Morclofone's mechanism of action on the nervous system, primary neuronal cultures are a critical tool. nih.gov Specifically, cultures of vagal afferent neurons, isolated from the nodose ganglia, can be used to directly study the compound's effects on the nerve cells that initiate the cough reflex. sigmaaldrich.comescholarship.org Such a system allows for detailed investigation into how Morclofone modulates neuronal excitability and suppresses the release of neuropeptides like substance P. nih.govescholarship.org Microfluidic platforms can even be used to compartmentalize neurons, allowing for the specific application of the compound to neurite terminals to model the gut-brain axis and study neuronal responses. frontiersin.org

Transfected Cell Line Models for Target Engagement Studies

In Vivo Non-Human Animal Models for Mechanistic Studies

In vivo animal models are essential for understanding the integrated physiological and pharmacological effects of a compound in a living system, providing insights that cannot be obtained from in vitro studies alone.

The choice of animal model depends on the specific scientific question being addressed.

Rodents: Rat and guinea pig models are classic and widely used in cough research. Rodent models have been utilized to investigate the effects of Morclofone, for example, in studies of neuropathic pain where its activity at σ-receptors is relevant. nih.gov These models are well-characterized and allow for the study of antitussive efficacy in response to various tussigenic stimuli (e.g., citric acid or capsaicin (B1668287) inhalation).

Zebrafish: The zebrafish (Danio rerio) has emerged as a valuable model organism for high-throughput screening and for studying the effects of compounds on the central nervous system. thermofisher.com While not a traditional model for cough, its genetic tractability and the optical transparency of its larvae make it suitable for evaluating the activity of compounds with known neurological targets. Compounds containing a morpholine (B109124) moiety, such as Morclofone, have been studied in zebrafish to assess behavioral effects like sedation, which can be linked to central mechanisms of action. thermofisher.com

A key objective in mechanistic studies is to distinguish between a compound's central and peripheral sites of action. Morclofone is understood to act on both central pathways in the brainstem and peripheral vagal afferent nerves. nih.govnih.gov

To dissect these effects, a subdiaphragmatic vagotomy—the surgical severing of the vagus nerve below the diaphragm—can be performed in animal models. This procedure eliminates the primary sensory pathway from the gut and lower airways to the brainstem. By comparing the antitussive effect of Morclofone in vagotomized animals to that in sham-operated controls, researchers can infer the relative contribution of its central versus its peripheral actions. If the compound retains significant efficacy after vagotomy, it points to a strong central mechanism. This methodological approach is critical for precisely mapping the neuropharmacological basis of Morclofone's antitussive activity. escholarship.org

Selection and Characterization of Relevant Animal Models (e.g., Zebrafish, Rodents)

Ex Vivo Tissue and Organ Perfusion Models

Ex vivo models, such as isolated tissue bath preparations and organ perfusion systems, offer a valuable platform for dissecting the peripheral and local mechanisms of action of this compound, removed from the systemic complexities of in vivo studies. These models allow for precise control over the experimental environment and direct application of the compound to the target tissue.

One proposed mechanism for Morclofone is the enhancement of TREK-1 potassium channel currents, which would lead to stabilization of neuronal membranes in vagal afferents. nih.gov TREK-1 channels are widely expressed in the nervous system and are known to be activated by various physical and chemical stimuli, contributing to the resting membrane potential and opposing membrane depolarization. mdpi.comembopress.org An ex vivo preparation, such as an isolated vagus nerve or dorsal root ganglion (DRG) neurons, could be used to directly measure the effect of Morclofone on TREK-1 channel activity. frontiersin.org Using techniques like patch-clamp electrophysiology, researchers could record ion currents in the presence and absence of Morclofone to quantify its effect on TREK-1 channels.

Another suggested mechanism is the suppression of inflammatory mediator release, specifically the inhibition of bradykinin-induced substance P release. nih.gov Bradykinin is known to stimulate nerve endings, resulting in the release of neuropeptides like substance P. nih.gov An ex vivo model using, for example, perfused guinea pig or rabbit tracheal tissue, could be employed to investigate this. nih.govunifi.it In such a setup, the tissue would be challenged with bradykinin, and the release of substance P into the perfusate would be measured. The experiment would then be repeated with the pre-application of Morclofone to determine if it inhibits this bradykinin-induced release. This would provide direct evidence of a peripheral anti-inflammatory component to Morclofone's mechanism of action.

Theoretical and Computational Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. nih.gov This method is instrumental in predicting the binding mode of morclofone (B1676743) within the sigma-1 receptor and estimating the strength of the interaction.

Binding site analysis for a ligand like morclofone would involve identifying "hotspots"—specific residues within this pocket that contribute most significantly to the binding energy. This process helps to understand why morclofone binds to this receptor and can guide the design of new molecules with improved affinity or selectivity. Computational tools can map the surface of the binding pocket, identifying regions with favorable properties for hydrogen bonding, hydrophobic interactions, and electrostatic complementarity to the morclofone molecule.

Once the binding site is defined, molecular docking algorithms sample a large number of possible orientations and conformations of morclofone within the site. These potential binding modes are known as "poses."

Each generated pose is evaluated using a scoring function, which is a mathematical method used to approximate the binding free energy of the protein-ligand complex. mdpi.com A lower docking score typically indicates a more favorable binding interaction. The most plausible binding pose for morclofone would be identified based on the best score, representing the most stable predicted complex. This predicted pose would detail the specific noncovalent interactions—such as hydrogen bonds and hydrophobic contacts—between morclofone and the amino acid residues of the sigma-1 receptor. mdpi.comresearchgate.net

Binding Site Analysis and Hotspot Identification

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.commdpi.com For morclofone, MD simulations are essential for understanding the flexibility of the molecule and the dynamic nature of its interaction with the sigma-1 receptor, which cannot be captured by the static picture provided by molecular docking. nih.govnumberanalytics.com

Following molecular docking, an MD simulation would be performed on the predicted morclofone-σ1R complex. The simulation would place the complex in a simulated physiological environment (water, ions) and calculate the trajectory of every atom over a period of nanoseconds to microseconds. mdpi.com

Allosteric modulation occurs when a ligand binds to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. frontiersin.orgtdl.org The sigma-1 receptor is known to be regulated by such allosteric mechanisms. researchgate.net

While morclofone is understood to bind to the primary site, computational studies could explore its potential allosteric effects or the mechanisms by which other molecules could allosterically modulate morclofone's binding. MD simulations are a key tool for this purpose. nih.govmdpi.com By simulating the receptor with both an orthosteric ligand (like morclofone) and a potential allosteric modulator bound, researchers can observe how the modulator alters the conformational landscape of the receptor and, consequently, the binding affinity and efficacy of morclofone.

Protein-Ligand Complex Stability and Dynamics

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule from first principles. nih.gov Such calculations for morclofone hydrochloride would provide fundamental insights into its intrinsic chemical behavior.

Detailed studies applying quantum chemical methods to morclofone are not prominent in the available literature. However, this approach would typically be used to calculate a variety of electronic properties. These properties include the distribution of electron density, the molecular electrostatic potential (MEP) map, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The MEP map highlights the electron-rich and electron-poor regions of the molecule, which are critical for identifying sites of potential intermolecular interactions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. These quantum mechanical descriptors are invaluable for understanding the molecule's reactivity and its interactions with its biological target.

Machine Learning and Artificial Intelligence in Drug Discovery and Development Research

While specific research applying machine learning (ML) and artificial intelligence (AI) directly to this compound is not extensively documented in publicly available literature, the compound's chemical class—benzophenones—has been the subject of significant computational study. scielo.br The principles and methodologies from these studies on benzophenone (B1666685) derivatives are directly applicable to this compound, offering a clear framework for how AI and ML can be leveraged to explore its therapeutic potential, discover novel analogs, and predict their properties.

The integration of AI and ML into pharmaceutical research is revolutionizing the drug discovery pipeline by enabling the rapid analysis and prediction of biological and chemical data. mdpi.com These technologies are employed to identify new therapeutic targets, screen vast virtual libraries of compounds, and optimize molecular designs, thereby reducing the time and cost associated with bringing new drugs to market. mdpi.combohrium.com For a compound like Morclofone, AI/ML can be applied in several key areas: quantitative structure-activity relationship (QSAR) modeling, de novo drug design, and in silico ADMET prediction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzophenones

QSAR models are computational models that correlate the chemical structure of a compound with its biological activity. Machine learning algorithms are exceptionally well-suited for developing robust QSAR models. Research on benzophenone derivatives has successfully utilized ML to predict specific biological activities.

In one such study, various machine learning models were developed to predict the antileishmanial activity of a dataset of 73 benzophenone and xanthone (B1684191) derivatives. scielo.br Models were built using techniques including Artificial Neural Networks (ANN), Random Forest (RF), and J48 decision trees. scielo.br The ANN model proved to be the most effective, demonstrating high accuracy in classifying the activity of the compounds. scielo.br This highlights the potential of using ML to screen and prioritize novel benzophenone derivatives for specific therapeutic applications. scielo.brscienceopen.com

| Model Type | Accuracy | Kappa Coefficient | Sensitivity | Specificity | External Validation Accuracy |

| Artificial Neural Network (ANN) | 86.2% | 0.724 | 0.862 | 0.862 | 80.0% |

| Random Forest (RF) | 82.6% | 0.652 | 0.826 | 0.826 | 73.3% |

| J48 Decision Tree | 82.6% | 0.652 | 0.826 | 0.826 | 73.3% |

| Data sourced from a study on the prediction of antileishmanial activity for benzophenone derivatives. scielo.br This table summarizes the performance metrics of different machine learning models, demonstrating the superior predictive power of the Artificial Neural Network (ANN) model in this context. |

Similarly, machine learning has been used to select important molecular attributes for a series of benzophenone derivatives with anti-inflammatory activity, validating the significance of specific structural features for their biological function. mdpi.com Such an approach could be applied to Morclofone to identify analogs with potentially enhanced antitussive activity or other desirable therapeutic effects.

De Novo Design and Scaffold-Based Generation

Generative AI models represent a frontier in drug discovery, capable of designing entirely new molecules (de novo design) with desired properties. researchgate.netnih.gov These models can learn from vast datasets of existing molecules to understand the underlying rules of chemical structure and biological activity.

For Morclofone, its core benzophenone structure can be used as a "scaffold" in generative models. researchgate.netnih.gov Advanced frameworks, sometimes referred to as ScaffoldGPT, use a known molecular scaffold as a starting point and then generate novel decorations or modifications to create new, viable drug candidates. arxiv.orgarxiv.org This scaffold-based approach ensures that the newly designed molecules retain the core structural features responsible for the original compound's activity while exploring new chemical space to optimize properties. nih.govarxiv.org Such a strategy could be employed to generate novel antitussive agents based on the Morclofone scaffold, potentially leading to compounds with improved efficacy or different pharmacological profiles.

In Silico ADMET Prediction

A major cause of failure in drug development is an unfavorable profile for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov Predicting these properties early in the discovery phase is crucial. AI and ML models are increasingly used for in silico ADMET prediction, offering a rapid and cost-effective way to filter out unsuitable candidates. bohrium.comgreenstonebio.comri.se

Platforms like ADMET-AI use graph neural networks trained on large datasets to predict dozens of ADMET properties from a molecule's structure alone. greenstonebio.com For Morclofone and any newly designed analogs, these tools could predict key parameters such as:

Blood-Brain Barrier (BBB) Penetration: To assess potential central nervous system effects.

Cytochrome P450 (CYP) Enzyme Inhibition: To predict potential drug-drug interactions.

Hepatotoxicity: To flag potential for liver damage.

Solubility and Permeability: To estimate how well the compound will be absorbed by the body.

| Compound | Predicted BBB Penetration (Probability) | Predicted CYP2D6 Inhibition (Probability) | Predicted Oral Bioavailability (Probability >30%) | Predicted Hepatotoxicity (Probability) |

| Morclofone (Reference) | 0.85 | 0.70 | 0.92 | 0.65 |

| Analog A (New) | 0.45 | 0.25 | 0.95 | 0.30 |

| Analog B (New) | 0.88 | 0.80 | 0.89 | 0.75 |

| This table is for illustrative purposes only and does not represent real experimental data. It demonstrates how machine learning models could be used to generate and compare ADMET profiles for newly designed analogs of Morclofone, aiding in the selection of candidates with more desirable properties (e.g., lower toxicity or reduced potential for drug interactions, as seen in Analog A). |

By integrating these AI and ML-driven computational approaches, researchers can build upon the known structure of this compound to rationally design and screen new generations of compounds, significantly accelerating the journey from initial concept to potential clinical investigation. nih.gov

Challenges and Future Directions in Morclofone Hydrochloride Academic Research

Methodological Advancements in Comprehensive Characterization

A thorough understanding of a pharmaceutical compound's physicochemical properties is fundamental to all aspects of its study. While standard characterization methods for morclofone (B1676743) hydrochloride exist, modern analytical chemistry offers a suite of advanced techniques that can provide a more detailed and nuanced picture of the molecule.

Future academic research will likely leverage a combination of sophisticated chromatographic and spectroscopic methods to achieve a comprehensive characterization. High-performance liquid chromatography (HPLC), particularly in reverse-phase (RP-HPLC), is a cornerstone for separating complex mixtures, but its utility can be expanded with advanced detectors. americanpharmaceuticalreview.com Techniques like supercritical fluid chromatography (SFC) and normal-phase HPLC (NP-HPLC) offer alternatives for analyzing molecules that may be unstable in the aqueous mobile phases typical of RP-HPLC. americanpharmaceuticalreview.com For volatile impurities or related substances, gas chromatography (GC) coupled with detectors like flame ionization detection (FID) or mass spectrometry (MS) provides high sensitivity and resolving power. americanpharmaceuticalreview.comsemanticscholar.org

Spectroscopic techniques are crucial for elucidating the precise structure of morclofone hydrochloride and any related impurities. Advanced nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, can confirm the compound's structural integrity. mdpi.comrsc.org High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, which is invaluable for confirming molecular formulas and identifying unknown substances. mdpi.com Fourier-transform infrared spectroscopy (FT-IR) can be used to identify functional groups within the molecule. mdpi.com The integration of these techniques, often in hyphenated forms like LC-MS or GC-MS, provides a powerful toolkit for a detailed and unambiguous characterization of this compound. semanticscholar.orgmdpi.com

Table 1: Advanced Analytical Techniques for this compound Characterization

| Technique Category | Specific Method | Application in Morclofone Research | Reference |

|---|---|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the active ingredient and impurities. | americanpharmaceuticalreview.com |

| Supercritical Fluid Chromatography (SFC) | Analysis of compounds unstable in aqueous media. | americanpharmaceuticalreview.com | |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile and thermally stable impurities. | semanticscholar.org | |

| Spectroscopy | Nuclear Magnetic Resonance (NMR) | Definitive structure elucidation and confirmation. | mdpi.comrsc.org |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and formula confirmation. | mdpi.com | |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups and molecular structure. | mdpi.com |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics)

Omics technologies, which allow for the large-scale study of biological molecules, represent a significant frontier in understanding the systemic effects of pharmaceutical compounds. For this compound, integrating proteomics and metabolomics could provide unprecedented insights into its mechanism of action and broader biological impact.

Proteomics, the large-scale study of proteins, could be employed to identify the full spectrum of protein targets with which this compound interacts, beyond its known activity. This could reveal secondary mechanisms of action or explain off-target effects. Metabolomics, the comprehensive analysis of metabolites in a biological system, could map the metabolic pathways affected by the administration of this compound. This would offer a functional readout of the compound's physiological effects.

These technologies generate vast datasets that can help to identify biomarkers related to the compound's activity and to understand the interrelationships between different molecular components. In the context of morclofone, omics could be used to: